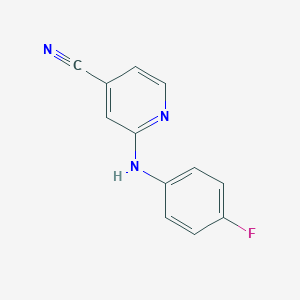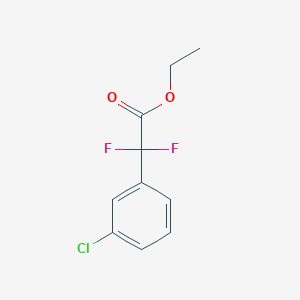
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a chemical compound with the CAS Number: 14062-29-4 . It has a molecular weight of 198.65 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with various substrates . For instance, 2-(3-Chlorophenyl)ethylamine was used in the preparation of phenylacetaldehyde by a proton abstraction process . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Chemical Reactions Analysis
While specific reactions involving Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not detailed in the search results, related compounds have been discussed. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate would be suitable for the reactions of carboxylic acids .Scientific Research Applications
Electrosynthesis and Building Block Precursor
Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared from ethyl-2-chloro-2,2-difluoroacetate, serves as a difluoromethylene building block precursor. This compound is produced via electrolysis in a one-step process, showcasing its utility in organic synthesis for transferring the ethyl-2,2-difluoroacetate moiety to various electrophiles (Clavel et al., 2000).
Visible-Light-Driven Acetylation
A study demonstrated the visible-light-driven direct 2,2-difluoroacetylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate. This process, facilitated by a blue light-emitting diode (LED) and fluorescein catalyst, highlights the compound's potential in creating 2,2-difluoroacetyl compounds and 2,2-difluoroalkanoates with moderate to excellent yields (Furukawa et al., 2020).
Radical Reactions and Synthesis of GABA Analogues
Ethyl/methyl 2-bromo-2,2-difluoroacetate has been used in radical reactions with vinyl ethers to synthesize difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the compound's role in synthesizing novel organic compounds with potential biological activities (Kondratov et al., 2015).
Dyeing Polyester Fibres
Research on disperse dyes for dyeing polyester fibers involved the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, demonstrating the compound's utility in textile applications. These dyes offer a range of colors with good fastness properties, though with noted poor photostability (Iyun et al., 2015).
Photoinduced Reactions
A study on photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes utilized ethyl 2-bromo-2,2-difluoroacetate. This four-component reaction under photocatalysis formed ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates, demonstrating the compound's potential in creating complex molecules through photochemical processes (Xiang et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not mentioned in the search results, related compounds have been discussed. For instance, compounds with substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone, are known to inhibit oxidative phosphorylation .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFHRLBCLCNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577543 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135334-14-4 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

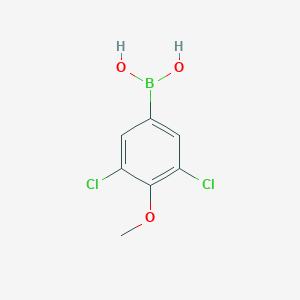
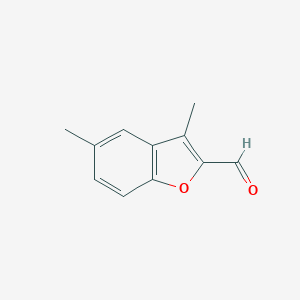
![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)
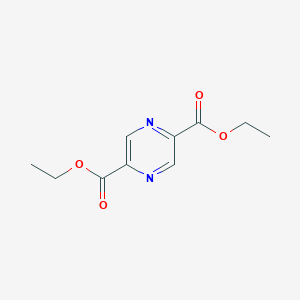
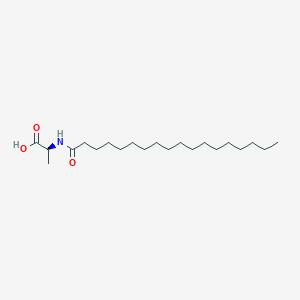

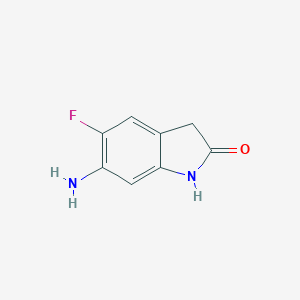
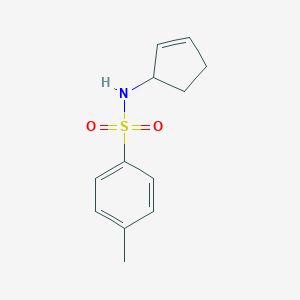

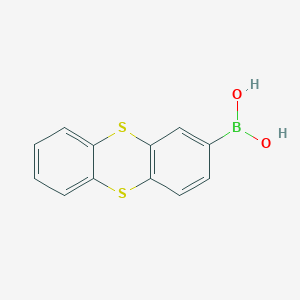
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)

